molecular formula C12H9FN2O2 B8457133 1-(5-(4-Fluorophenoxy)pyrimidin-2-yl)ethanone

1-(5-(4-Fluorophenoxy)pyrimidin-2-yl)ethanone

Cat. No.: B8457133
M. Wt: 232.21 g/mol
InChI Key: HJXYKQDGYQLTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(4-Fluorophenoxy)pyrimidin-2-yl)ethanone is a useful research compound. Its molecular formula is C12H9FN2O2 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

1-[5-(4-fluorophenoxy)pyrimidin-2-yl]ethanone

InChI

InChI=1S/C12H9FN2O2/c1-8(16)12-14-6-11(7-15-12)17-10-4-2-9(13)3-5-10/h2-7H,1H3

InChI Key

HJXYKQDGYQLTQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=N1)OC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(5-fluoropyrimidin-2-yl)ethanone (700 mg, 5.0 mmol) and 4-fluorophenol (616 mg, 5.50 mmol) in 6 mL DMF was treated with potassium carbonate (829 mg 6.0 mmol) and heated to 50° C. for 3.5 h. The reaction mixture was poured into 20 mL water, and extracted with EtOAc (2×20 mL). Organics were washed with 20 mL each water, brine, and dried over Na2SO4. Mixture was filtered and concentrated on silica gel. Column chromatography (10-100% EtOAc/hept) gave 295 mg (25%) 1-(5-(4-fluorophenoxyl)pyrimidin-2-yl)ethanone as a white solid used directly in the following step. MS m/z 233.2 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 8.55 (s, 2H), 7.23-7.07 (m, 4H), 2.78 (s, 3H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
616 mg
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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